REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([C:8](=O)[CH3:9])[CH:5]=[CH:4][CH:3]=1.[Cl-].[NH4+:12].[NH3:13].[C-:14]#N.[Na+]>O.C(O)C>[NH2:12][C:8]([C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Br:1])[N:7]=1)([CH3:9])[C:14]#[N:13] |f:1.2,4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)C(C)=O
|
Name
|
|
Quantity
|
1.538 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.409 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL round-bottomed flask equipped with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
the flask was quickly sealed with a rubber stopper
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with dichloromethane (3×)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
to remove the remaining sodium cyanide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |